2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide
Description
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and triazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-15-14(17-18(9)2)16-13(19)8-10-3-4-12-11(7-10)5-6-20-12/h3-4,7H,5-6,8H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYLDFLBJKJVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)NC(=O)CC2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as ortho-hydroxyaryl ketones or ortho-hydroxyaryl aldehydes.
Introduction of the Triazole Moiety:
Acetamide Formation: The final step involves the acylation of the triazole-substituted benzofuran with an appropriate acylating agent to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while nucleophilic substitution of the acetamide group may yield various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzofuran and triazole derivatives.
Medicine: As a potential drug candidate for the treatment of various diseases, including cancer, infections, and neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Interference with signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,2,4-triazol-3-yl)acetamide: Similar structure but lacks the dimethyl substitution on the triazole ring.
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide lies in its specific combination of benzofuran and triazole moieties, as well as the presence of the dimethyl substitution on the triazole ring. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
